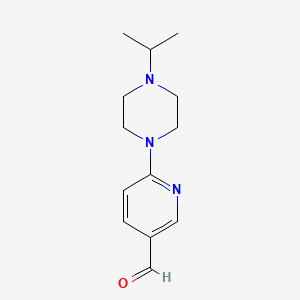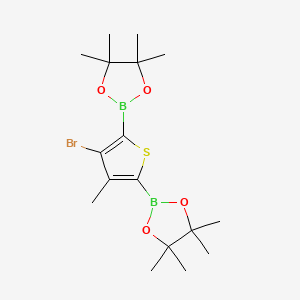
3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester
カタログ番号 B582359
CAS番号:
1256360-34-5
分子量: 428.983
InChIキー: GNRIMSXWNRJFEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” is a chemical compound with the CAS Number: 1256360-34-5 . It has a molecular weight of 430 . The InChI code for this compound is 1S/C17H28B2BrO4S/c1-10-11(20)13(19-23-16(6,7)17(8,9)24-19)25-12(10)18-21-14(2,3)15(4,5)22-18/h25H,1-9H3 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” can be represented by the linear formula: C17H27B2BrO4S .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, such as “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester”, can be achieved using a radical approach . This process can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound “3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester” has a molecular weight of 430 . It is recommended to be stored at -20°C .科学的研究の応用
Application 1: Catalytic Protodeboronation
- Summary of the Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters, which allows for a formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation.
- Methods of Application : The process involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2– homologation .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Application 2: Suzuki–Miyaura Coupling
- Summary of the Application : The compound is used in the Suzuki–Miyaura (SM) coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results or Outcomes : The boronic acid was found to be the most reactive species in a kinetic analysis of a competition conducted between [2 H 4]-11 and [2 H 0]-12 for limiting 13 .
Application 3: Hydrolysis at Physiological pH
- Summary of the Application : This compound is considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water .
- Methods of Application : The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
- Results or Outcomes : Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Application 4: Preparation of Efficient Solar Cell Photoelectric Polymers
- Summary of the Application : This compound is used in the preparation of efficient solar cell photoelectric polymers .
- Methods of Application : The compound is used as a reagent in the synthesis of these polymers .
- Results or Outcomes : The resulting polymers can be used in the construction of solar cells, offering a renewable energy solution .
Application 5: Synthesis of New Thiophene Derivatives
- Summary of the Application : This compound is used in the synthesis of new thiophene derivatives . These derivatives have potential applications in various fields, including pharmaceuticals and materials science .
- Methods of Application : The synthesis involves the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene .
- Results or Outcomes : The resulting thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was confirmed by nuclear magnetic resonance (NMR), mass spectrometry, Fourier transform infrared spectroscopy (FT-IR), and X-ray investigations of the crystal structure .
Application 6: Preparation of Blue OLED Devices
- Summary of the Application : This compound is used in the preparation of blue organic light-emitting diode (OLED) devices .
- Methods of Application : The compound is used as a reagent in the synthesis of the polymers used in these devices .
- Results or Outcomes : The resulting OLED devices can emit blue light, which is useful in various display technologies .
特性
IUPAC Name |
2-[3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27B2BrO4S/c1-10-11(20)13(19-23-16(6,7)17(8,9)24-19)25-12(10)18-21-14(2,3)15(4,5)22-18/h1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIMSXWNRJFEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)B3OC(C(O3)(C)C)(C)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27B2BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682355 |
Source


|
| Record name | 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester | |
CAS RN |
1256360-34-5 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2,2′-(3-bromo-4-methyl-2,5-thiophenediyl)bis[4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Methyl-2-(5-nitropyridin-2-YL)propanenitrile
1256633-31-4
4-(Hydrazinylmethyl)-2-methylpyridine
1223748-30-8
2-Chloro-4-(ethoxymethyl)pyrimidine
1289385-59-6
1-Bromo-1,1,2,2-tetradeuteriotetradecane
1219798-81-8

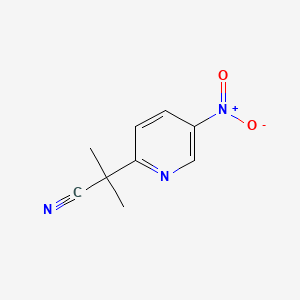
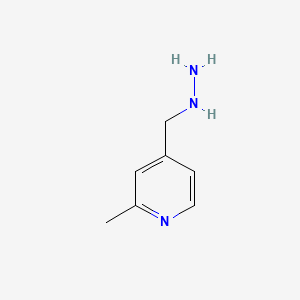
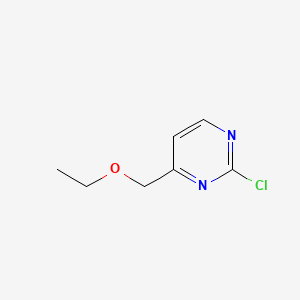
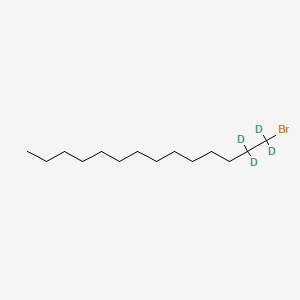
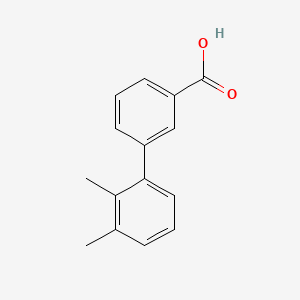
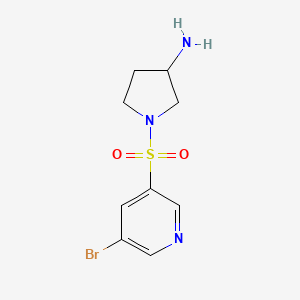
![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)
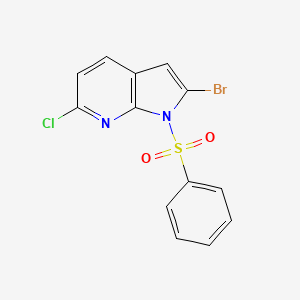
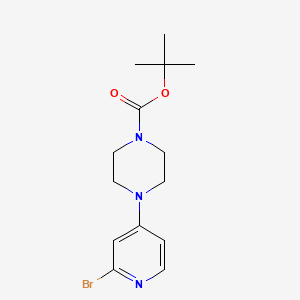
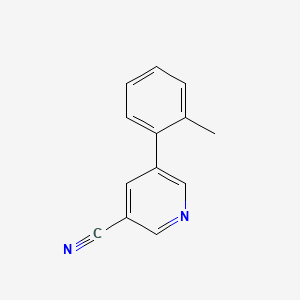
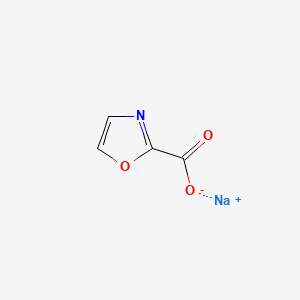
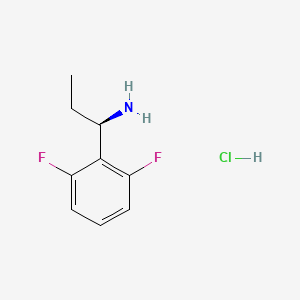
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)
